molecular formula C16H21N3S B3164368 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-66-0

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B3164368
CAS RN: 892299-66-0
M. Wt: 287.4 g/mol
InChI Key: LNGUEHNGUJMNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a chemical compound with the molecular formula C16H21N3S . It has an average mass of 287.423 Da and a monoisotopic mass of 287.145630 Da .

Scientific Research Applications

Reactivity and Synthesis

Compounds related to "8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione," such as 1,2,4-triazole derivatives, exhibit significant chemical reactivity that can be harnessed for synthesizing biologically active substances. The reactivity of these compounds opens up new possibilities for the development of drugs and materials with specific functions. The synthesis and study of such compounds are crucial for understanding their potential applications in various fields, including pharmacology and materials science (Kaplaushenko, 2019).

Pharmacological Properties

1,2,4-Triazole derivatives, which are structurally related to "8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione," have been identified as promising leads for the treatment of inflammation, pain, and other diseases due to their structural analogues' ability to act as COX-2 inhibitors. This selective action reduces inflammation without the gastrointestinal and cardiovascular effects associated with non-selective COX inhibitors (Ramalho et al., 2009).

Biological Activities

The biological features of new 1,2,4-triazole derivatives, including those structurally related to the compound , have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of these compounds underscores their potential in developing new therapeutic agents capable of addressing a wide range of health issues (Ohloblina, 2022).

Mechanism of Action

Target of Action

The primary target of 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems . Peripheral inflammation causes an increase in mu receptor levels on peripheral terminals of primary afferent neurons .

Mode of Action

The compound interacts with its targets, the mu opioid receptors, and activates them . This activation leads to antihyperalgesic effects in both animals and humans . The compound shows potent agonist effects in a human mu receptor guanosine 5′-O-(3-[35S]thio)triphosphate functional assay .

Biochemical Pathways

The activation of peripheral mu receptors leads to a cascade of biochemical reactions that result in antihyperalgesic effects . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. High and sustained (≥5 h) plasma levels for the compound were achieved following intraperitoneal administration at 3 and 10 mg/kg . Central nervous system penetration was ≤4% of the plasma concentration, even at levels exceeding 1500 ng/ml . This suggests that the compound is peripherally restricted .

Result of Action

The activation of mu opioid receptors by the compound results in antihyperalgesic effects . This has been demonstrated in models of inflammatory and postsurgical pain .

Action Environment

Environmental factors such as peripheral inflammation can influence the action of the compound . Inflammation leads to an increase in mu receptor levels on peripheral terminals of primary sensory neurons, which may enhance the antihyperalgesic effects of the compound .

properties

IUPAC Name

3-phenyl-8-propan-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-12(2)19-10-8-16(9-11-19)17-14(15(20)18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGUEHNGUJMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
Reactant of Route 4
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.